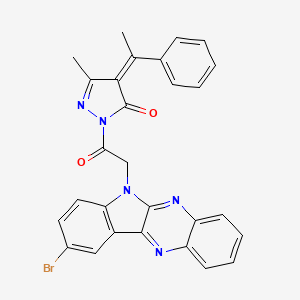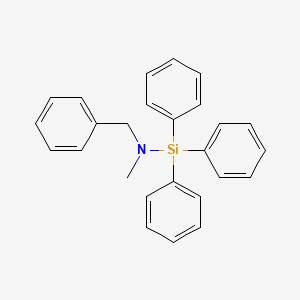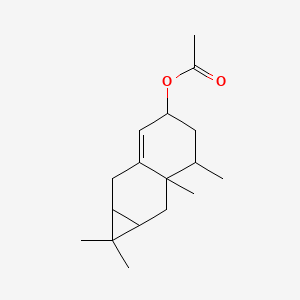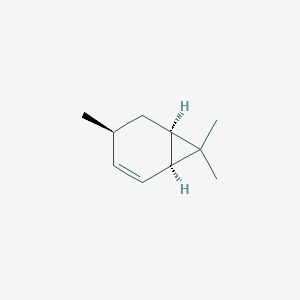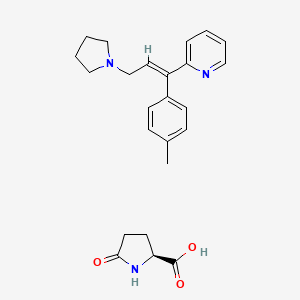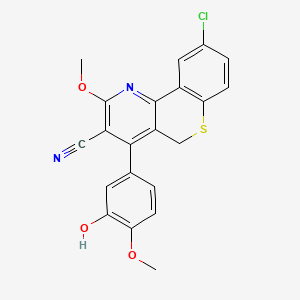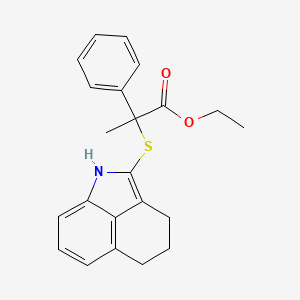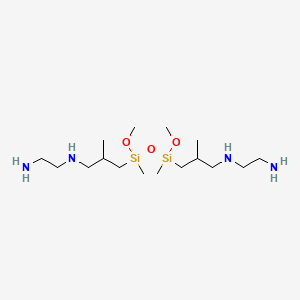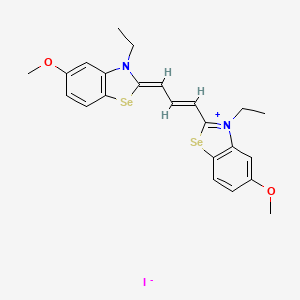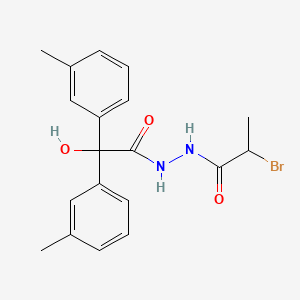
Benzeneacetic acid, alpha-hydroxy-3-methyl-alpha-(3-methylphenyl)-, 2-(2-bromo-1-oxopropyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, alpha-hydroxy-3-methyl-alpha-(3-methylphenyl)-, 2-(2-bromo-1-oxopropyl)hydrazide is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-hydroxy-3-methyl-alpha-(3-methylphenyl)-, 2-(2-bromo-1-oxopropyl)hydrazide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzeneacetic Acid Derivative: This involves the reaction of benzeneacetic acid with appropriate reagents to introduce the alpha-hydroxy and 3-methyl groups.
Introduction of the Hydrazide Group: This step involves the reaction of the intermediate compound with hydrazine derivatives to form the hydrazide group.
Bromination: The final step involves the bromination of the compound to introduce the 2-bromo-1-oxopropyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetic acid, alpha-hydroxy-3-methyl-alpha-(3-methylphenyl)-, 2-(2-bromo-1-oxopropyl)hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The bromine atom in the 2-bromo-1-oxopropyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
Benzeneacetic acid, alpha-hydroxy-3-methyl-alpha-(3-methylphenyl)-, 2-(2-bromo-1-oxopropyl)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or protein interactions.
Industry: It can be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of Benzeneacetic acid, alpha-hydroxy-3-methyl-alpha-(3-methylphenyl)-, 2-(2-bromo-1-oxopropyl)hydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneacetic acid derivatives: Compounds with similar structures but different substituents.
Hydrazides: Compounds containing the hydrazide functional group.
Brominated compounds: Compounds with bromine atoms in their structure.
Uniqueness
Benzeneacetic acid, alpha-hydroxy-3-methyl-alpha-(3-methylphenyl)-, 2-(2-bromo-1-oxopropyl)hydrazide is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
128156-81-0 |
|---|---|
Formule moléculaire |
C19H21BrN2O3 |
Poids moléculaire |
405.3 g/mol |
Nom IUPAC |
2-bromo-N'-[2-hydroxy-2,2-bis(3-methylphenyl)acetyl]propanehydrazide |
InChI |
InChI=1S/C19H21BrN2O3/c1-12-6-4-8-15(10-12)19(25,16-9-5-7-13(2)11-16)18(24)22-21-17(23)14(3)20/h4-11,14,25H,1-3H3,(H,21,23)(H,22,24) |
Clé InChI |
PRMDQSUXURFIHT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)(C(=O)NNC(=O)C(C)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


